4-phenoxybutanethioic S-acid
Description
4-Phenoxybutanethioic S-acid is a thiocarbamate derivative characterized by a phenoxy substituent attached to a butanethioic S-acid backbone. Its molecular formula is C₁₀H₁₂O₂S, with a molecular weight of 196 g/mol. The compound features a thioic acid (-COSH) functional group and a phenoxy (C₆H₅O-) moiety at the fourth carbon of the butane chain.
Properties
IUPAC Name |
4-phenoxybutanethioic S-acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-10(13)7-4-8-12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZHDNOZPHDYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703697 | |
| Record name | 4-Phenoxybutanethioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75434-70-7 | |
| Record name | 4-Phenoxybutanethioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxybutanethioic S-acid typically involves the following steps:
Starting Materials: The synthesis begins with phenol and butanethioic acid as the primary starting materials.
Formation of Phenoxybutane: Phenol is reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Spectrometric Comparisons
Key comparisons focus on substituent effects (alkyl vs. aryl groups) and fragmentation behavior. Below is a comparative table based on mass spectrometry data and structural features:
Key Observations:
Fragmentation Patterns: this compound exhibits dominant fragments at m/z 149 (loss of phenoxy group: C₆H₅O-) and m/z 77 (benzene ring), consistent with aryloxy-substituted compounds . O-Alkyl analogs (e.g., Compound II) fragment via alkyl group elimination, forming carbamothioic S-acid intermediates (e.g., m/z 149) . Non-thioic analogs like 4-Cyclohexylbutanoic Acid lack sulfur-mediated fragmentation, instead undergoing decarboxylation (m/z 153 → 123) .
Substituent Effects: Aryloxy groups (phenoxy) enhance stability through resonance but increase molecular weight and reduce solubility. Alkyl groups (e.g., ethyl) lower stability but improve volatility, favoring MS detection. Hydroxymethyl substituents (e.g., in 4-(Hydroxymethyl)Phenoxy Acetic Acid) introduce polarity, altering solubility and fragmentation pathways .
Reactivity and Functional Group Interactions
- Thioic Acid (-COSH) vs. Carboxylic Acid (-COOH): The thioic acid group in this compound is more nucleophilic than carboxylic acids, enabling unique reactions with electrophiles (e.g., alkyl halides). This contrasts with 4-Cyclohexylbutanoic Acid, which participates in acid-base reactions but lacks sulfur-based reactivity .
- Phenoxy vs. Cyclohexyl: The phenoxy group’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to cyclohexyl’s electron-donating effects .
Q & A
Q. What synthetic routes are recommended for 4-phenoxybutanethioic S-acid, and how can reaction conditions be optimized?
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (1H/13C): Confirm the presence of the phenoxy group (δ 6.8–7.4 ppm aromatic protons) and thioester carbonyl (δ 190–210 ppm in 13C).
- FT-IR : Identify S-H stretching (2500–2600 cm⁻¹) and C=O (1680–1720 cm⁻¹).
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted thiocyanate). Reference standards (e.g., USP-grade analogs) should align retention times and fragmentation patterns .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation of the thiol group. Avoid prolonged exposure to moisture or alkaline conditions (pH > 8), which may hydrolyze the thioester bond. Degradation products (e.g., phenoxybutanoic acid) can be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across experimental models?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell permeability, solvent carriers). For example:
- If bioactivity is observed in in vitro enzyme assays but not in cell cultures, evaluate solubility in aqueous buffers (use DMSO ≤ 0.1% v/v) or test prodrug derivatives.
- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization). Cross-reference with computational docking studies to identify steric or electronic mismatches in target interactions .
Q. What in-silico strategies predict the reactivity and interaction mechanisms of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S-H group to predict redox behavior.
- Molecular Dynamics (MD) : Simulate interactions with cysteine-rich enzymes (e.g., proteases) to map binding pockets.
- ADMET Prediction : Use tools like SwissADME to estimate metabolic stability (CYP450 interactions) and blood-brain barrier permeability .
Q. What methodologies analyze degradation pathways under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
-
pH Stress Testing : Incubate the compound in buffers (pH 3, 7, 9) at 40°C for 14 days.
-
LC-HRMS : Identify degradation products (e.g., sulfonic acid derivatives at pH > 7).
-
Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions. Note that alkaline hydrolysis follows pseudo-first-order kinetics .
- Data Table :
| pH | Major Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| 3 | Hydrolysis (thioester) | 30 days |
| 7 | Oxidation (S-H) | 90 days |
| 9 | Base-catalyzed cleavage | 7 days |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
